molecular formula C15H13N3O B7441180 4-cyano-N-methyl-N-(4-picolyl)benzamide

4-cyano-N-methyl-N-(4-picolyl)benzamide

Cat. No.: B7441180
M. Wt: 251.28 g/mol
InChI Key: JETRXFWAMCUBIZ-UHFFFAOYSA-N
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Description

4-Cyano-N-methyl-N-(4-picolyl)benzamide is a substituted benzamide derivative characterized by a cyano group at the para position of the benzamide core, a methyl group, and a 4-picolyl (4-pyridylmethyl) group attached to the nitrogen atom. This compound is structurally tailored to optimize interactions with biological targets, particularly enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name

4-cyano-N-methyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18(11-13-6-8-17-9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETRXFWAMCUBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-methyl-N-(4-picolyl)benzamide typically involves the reaction of 4-picolylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-methyl-N-(4-picolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-carboxy-N-methyl-N-(4-picolyl)benzamide.

    Reduction: 4-amino-N-methyl-N-(4-picolyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-methyl-N-(4-picolyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-methyl-N-(4-picolyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can interact with the enzyme’s active site residues, while the picolyl and benzamide groups provide additional binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Properties/Activity Reference
4-Cyano-N-methyl-N-(4-picolyl)benzamide N-methyl, N-(4-picolyl), 4-cyano on benzamide Hypothesized enhanced enzyme inhibition due to cyano and pyridyl groups
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine side chain 80% synthetic yield; moderate bioactivity in CNS-targeting assays
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo on benzamide, 2-nitroaniline substituent Crystallographically characterized; structural rigidity due to nitro group
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]benzamide Chromene-thiazole hybrid, 4-methyl on benzamide Anticancer activity (IC₅₀ = 1.2 µM against HeLa cells)
4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide Benzyloxy and azetidinone rings 65% yield under ultrasound synthesis; antimicrobial activity
Key Observations:
  • Electronic Effects: The 4-cyano group in the target compound likely enhances electrophilicity compared to electron-donating groups (e.g., methoxy in Rip-B or methyl in 4MNB). This may improve interactions with nucleophilic residues in enzyme active sites .
  • Steric Considerations : The 4-picolyl group introduces a bulky, planar heterocycle, contrasting with flexible alkyl chains (e.g., phenethylamine in Rip-B) or smaller substituents (e.g., bromo in 4-bromo-N-(2-nitrophenyl)benzamide). This could limit off-target binding .

Crystallographic and Computational Insights

  • Structural Rigidity: Brominated benzamides (e.g., ) exhibit planar geometries stabilized by intramolecular hydrogen bonds.
  • Docking Studies: For ARTD10 inhibitors, the benzamide A-ring occupies the nicotinamide pocket, while substituents on the B-ring (e.g., cyano, picolyl) extend into solvent-exposed regions. The target compound’s cyano group may form hydrogen bonds with catalytic residues (e.g., Glu988), as seen in analogous systems .

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